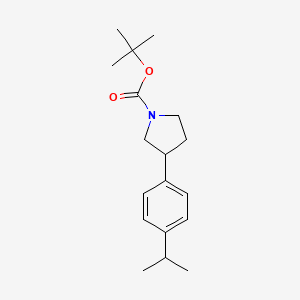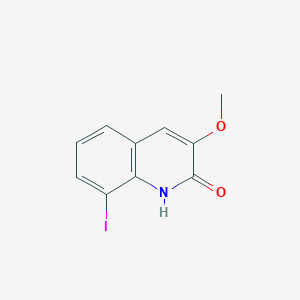![molecular formula C9H6BrFN2O2 B13679532 Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are also widely studied for their medicinal properties.
Uniqueness
Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents makes it a versatile building block for the synthesis of a wide range of bioactive molecules .
Propiedades
Fórmula molecular |
C9H6BrFN2O2 |
|---|---|
Peso molecular |
273.06 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-6(10)5-2-4(11)3-12-8(5)13-7/h2-3H,1H3,(H,12,13) |
Clave InChI |
JEYGDRKPOYAWCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(N1)N=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)





![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)



